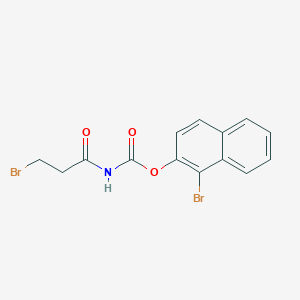

1-bromo-2-naphthyl (3-bromopropanoyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-naphthyl (3-bromopropanoyl)carbamate is a chemical compound that belongs to a class of organic compounds known as naphthyl carbamates. These compounds are of interest due to their varied chemical properties and potential applications in different fields of chemistry.

Synthesis Analysis

The synthesis of related naphthyl carbamates, like 1-carbamatoalkyl-2-naphthols, has been achieved using Bronsted acidic ionic liquids as catalysts, offering advantages like high yields, short reaction times, and simple work-up procedures (Zare, Yousofi, & Moosavi-Zare, 2012). Another approach involves the condensation of β-naphthol with arylaldehydes and alkyl carbamates or amides (Shaterian & Hosseinian, 2014).

Molecular Structure Analysis

The molecular structure of similar naphthyl carbamate derivatives has been studied using techniques like single-crystal X-ray diffraction. These studies reveal insights into the crystalline forms and molecular arrangements of these compounds, which can be crucial for understanding their chemical behavior (Salunke-Gawali et al., 2014).

Chemical Reactions and Properties

Naphthyl carbamates participate in various chemical reactions, including condensation reactions with aldehydes and other carbamates. These reactions are often facilitated by catalysts like ionic liquids and lead to a range of products with potential applications (Song et al., 2013).

Physical Properties Analysis

The physical properties of naphthyl carbamates like solubility, melting point, and crystalline structure are influenced by their molecular arrangement and functional groups. Studies on similar compounds provide insights into these properties, which are essential for their practical application and handling (Patil, Pathan, & Zangade, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other compounds, are crucial for understanding the potential uses of naphthyl carbamates. Research on related compounds, like bromo derivatives of naphthols, provides valuable information on these aspects (Kasper et al., 1988).

Applications De Recherche Scientifique

Synthesis and Catalysis

- A novel ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, was synthesized and utilized as a highly efficient catalyst for the preparation of 1-carbamatoalkyl-2-naphthols under solvent-free conditions, demonstrating its potential in green chemistry and organic synthesis (Zare, Yousofi, & Moosavi-Zare, 2012).

Environmental and Health Monitoring

- A study focused on the spectrofluorimetric determination of carbaryl and 1-naphthol in micellar media, highlighting the application of these compounds in environmental and health monitoring due to their association with potential adverse health impacts including neurological disorders and cancer (Ayala, Afonso, & González, 1991).

Detection and Analysis Techniques

- Eu3+ functionalized metal-organic frameworks were investigated for the effective detection of 1-naphthol, a biomarker for carbaryl in human urine. This study showcases the application of advanced materials for sensitive and rapid detection of environmental contaminants (Qin & Yan, 2018).

Photophysics and Materials Science

- Research into the photoarylation/alkylation of bromonaphthols has provided insights into the generation and reactivity of electrophilic carbene intermediates, contributing to the understanding of photochemistry and materials science (Pretali, Doria, Verga, Profumo, & Freccero, 2009).

Carbaryl Metabolic Pathway

- An evolutionary analysis of the carbaryl metabolic pathway in Pseudomonas sp. strain C5pp revealed the genetic organization and potential horizontal gene transfer events involved in the acquisition and assembly of the carbaryl degradation pathway, underscoring the importance of microbial processes in pesticide degradation and environmental remediation (Trivedi, Jangir, Sharma, & Phale, 2016).

Propriétés

IUPAC Name |

(1-bromonaphthalen-2-yl) N-(3-bromopropanoyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO3/c15-8-7-12(18)17-14(19)20-11-6-5-9-3-1-2-4-10(9)13(11)16/h1-6H,7-8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSONQWSJCVGYHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)NC(=O)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-bromonaphthalen-2-yl) N-(3-bromopropanoyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5598755.png)

![ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)

![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)

![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)

![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)

![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)